molecular formula C4H9ClFNO2 B13437844 3-Fluoro-L-alanine methyl ester, hydrochloride

3-Fluoro-L-alanine methyl ester, hydrochloride

Cat. No.: B13437844
M. Wt: 157.57 g/mol
InChI Key: ONWXGBSDBSSAKZ-DFWYDOINSA-N
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Description

3-Fluoro-L-alanine methyl ester, hydrochloride is a fluorinated derivative of the amino acid alanine, where the β-carbon (C3 position) is substituted with a fluorine atom. The compound is esterified at the carboxyl group (as a methyl ester) and exists as a hydrochloride salt to enhance stability and solubility. This modification introduces unique electronic and steric properties, making it valuable in medicinal chemistry, peptide synthesis, and biochemical studies.

Properties

Molecular Formula

C4H9ClFNO2

Molecular Weight

157.57 g/mol

IUPAC Name

methyl (2R)-2-amino-3-fluoropropanoate;hydrochloride

InChI

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H/t3-;/m0./s1

InChI Key

ONWXGBSDBSSAKZ-DFWYDOINSA-N

Isomeric SMILES

COC(=O)[C@H](CF)N.Cl

Canonical SMILES

COC(=O)C(CF)N.Cl

Origin of Product

United States

Preparation Methods

Esterification of Fluorinated Amino Acids Using Trimethylchlorosilane and Methanol

One mild and efficient method involves the reaction of fluorinated amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is compatible with both natural and synthetic amino acids and provides high yields of methyl esters under mild conditions without racemization.

Reaction Conditions:

Reagents Conditions Outcome
3-Fluoro-L-alanine + Methanol Room temperature, with TMSCl Formation of 3-fluoro-L-alanine methyl ester
Followed by HCl treatment To form hydrochloride salt 3-Fluoro-L-alanine methyl ester hydrochloride

This approach is advantageous due to its simplicity and mildness, preserving stereochemical integrity.

Stereospecific Radiofluorination of N-tert-butoxycarbonyl-Proline Derivatives

A more complex method involves stereospecific radiofluorination of protected proline derivatives, such as (2S,4R)-N-tert-butoxycarbonyl-4-(p-toluenesulfonyloxy) proline methyl ester at elevated temperatures (~110°C). This yields diastereomerically pure fluorinated proline analogues, which upon hydrolysis provide 3-fluoro-L-alanine derivatives.

This method is particularly useful for synthesizing radiolabeled compounds for imaging or tracer studies.

Multi-step Synthesis via Asymmetric Rearrangement of 2-(Azidocarbonyl)-3-fluoropropionic Esters

This approach is well-documented in patent literature and involves the following key steps:

  • Preparation of 2-(Azidocarbonyl)-3-fluoropropionic acid methyl ester:

    • Starting from dimethyl methylene malonate, fluorination with anhydrous hydrogen fluoride at very low temperatures (< -20°C) introduces the fluorine atom.
    • Subsequent conversion to azidocarbonyl derivatives is achieved using ethyl chloroformate, triethylamine, and sodium azide in acetone and dimethylformamide solvents.
  • Asymmetric Rearrangement:

    • The azidocarbonyl intermediate is heated carefully to induce rearrangement to the corresponding isocyanato or carbamate derivatives.
    • Hydrolysis of these intermediates yields 3-fluoro-D-alanine methyl ester.
  • Hydrolysis and Salt Formation:

    • Treatment with concentrated aqueous hydrochloric acid under reflux cleaves protecting groups and converts the compound to the hydrochloride salt.
  • Purification:

    • Purification is achieved by recrystallization or ion-exchange chromatography to isolate the pure stereoisomer.

Key Reaction Sequence Table:

Step Reagents/Conditions Product/Intermediate
Fluorination Dimethyl methylene malonate + HF (-20°C) Fluorinated malonate derivative
Formation of azidocarbonyl Ethyl chloroformate, triethylamine, sodium azide 2-(Azidocarbonyl)-3-fluoropropionic ester
Thermal rearrangement Heating in dioxane Isocyanato or carbamate intermediate
Hydrolysis Concentrated HCl, reflux 3-Fluoro-D-alanine methyl ester hydrochloride
Purification Recrystallization or ion-exchange Pure stereoisomer

This method allows for the preparation of both D- and L-isomers by controlling reaction conditions and resolving racemic mixtures.

Resolution of Racemic Mixtures and Stereoisomer Purification

Racemic mixtures of 3-fluoro-DL-alanine methyl ester can be resolved using chiral acids such as dibenzoyl-D-tartaric acid in ethanol, followed by fractional crystallization to separate diastereomers. This is crucial for obtaining the L-isomer with high optical purity.

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Notes
Esterification with Methanol + TMSCl Room temp, mild High yield, mild conditions Preserves stereochemistry
Stereospecific Radiofluorination Protected proline ester, 110°C Produces radiolabeled compounds Specialized for tracer synthesis
Asymmetric Rearrangement of Azidocarbonyl esters Dimethyl methylene malonate, HF, sodium azide, heat Enables stereoselective synthesis Multi-step, complex but precise
Resolution with Chiral Acids Dibenzoyl-D-tartaric acid, ethanol High optical purity Necessary for pure L-isomer

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-L-alanine methyl ester, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Substituted derivatives of 3-Fluoro-L-alanine methyl ester.

    Hydrolysis: 3-Fluoro-L-alanine.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

3-Fluoro-L-alanine methyl ester, hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-L-alanine methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Amino Acid Esters

Fluorination at the β-position distinguishes 3-fluoro-L-alanine methyl ester from other fluorinated analogs:

  • 3-Fluorobenzoyl-L-alanine Methyl Ester (Compound 73) : Features a 3-fluorobenzoyl group instead of a simple fluorine substitution. This aromatic substitution enhances lipophilicity, as evidenced by its higher melting point (41–43°C) and distinct IR absorption bands (1748 cm⁻¹ for ester C=O stretch) .
  • 3,4-Difluorobenzoyl-L-alanine Methyl Ester (Compound 79): A difluorinated variant with increased electronegativity, reflected in its lower melting point (72–74°C) and altered optical rotation ([α]D²⁵ = -12.1°) compared to mono-fluorinated analogs .
Table 1: Physicochemical Properties of Fluorinated Alanine Derivatives
Compound Melting Point (°C) [α]D²⁵ (c, solvent) IR Key Bands (cm⁻¹) Reference
3-Fluoro-L-alanine methyl ester* N/A N/A N/A -
3-Fluorobenzoyl-L-alanine methyl ester 41–43 -14.2° (c=4, EtOH) 1748 (ester C=O), 1641 (amide)
3,4-Difluorobenzoyl-L-alanine methyl ester 72–74 -12.1° (c=5, EtOH) 1747 (ester C=O), 1547 (amide)

Chlorinated and Nitrated Analogs

  • 3-Chloro-L-alanine Methyl Ester Hydrochloride : The chloro-substituted analog exhibits higher steric bulk and polarizability compared to the fluoro derivative. It is used in peptide synthesis and enzyme inhibition studies, though its reactivity differs due to the weaker C–Cl bond .

Hydrocarbon-Substituted Esters

  • Methyl 2-Amino-3,3,3-Trifluoro-2-Methylpropionate Hydrochloride: Features a trifluoromethyl group, enhancing metabolic stability and hydrophobicity. Its molecular weight (207.58 g/mol) and purity (95%) make it suitable for pharmaceutical applications .
  • Alanine, 3-(p-Ethylphenyl)-, Methyl Ester, Hydrochloride : The p-ethylphenyl group introduces significant lipophilicity, impacting membrane permeability and receptor binding .

Enzyme Inhibition Potential

  • NG-Nitro-L-arginine Methyl Ester Hydrochloride (L-NAME): A well-characterized endothelial nitric oxide synthase (eNOS) inhibitor, highlighting the role of methyl ester hydrochlorides in modulating enzymatic activity . In contrast, 3-fluoro-L-alanine derivatives may target different enzymes due to fluorine’s unique electronegativity and size.

Key Differentiators

  • Fluorine vs.
  • Ester Hydrochloride Salts: Improve solubility in polar solvents (e.g., water, methanol) compared to free esters, critical for in vitro assays .

Biological Activity

3-Fluoro-L-alanine methyl ester, hydrochloride is a fluorinated derivative of the amino acid L-alanine, characterized by a fluorine atom at the third carbon position. This modification imparts unique biochemical properties that are of significant interest in pharmaceutical and biochemical research. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

  • Chemical Formula : C₄H₉ClFNO₂
  • Molecular Weight : 157.57 g/mol
  • Structure : The presence of a fluorine atom enhances the compound's stability and alters its interaction profile with biological systems.

Research indicates that 3-fluoro-L-alanine methyl ester, hydrochloride exhibits various biological activities:

  • Enzyme Interaction : The compound is known to alter enzyme activity, particularly in pathways involving amino acid metabolism. Its structural similarity to natural amino acids allows it to act as a substrate or inhibitor for several enzymes.
  • Receptor Binding : Studies suggest that the introduction of fluorine modifies receptor binding affinities, potentially enhancing selectivity for specific targets within biological systems.

Antimicrobial Properties

Preliminary studies have suggested that 3-fluoro-L-alanine methyl ester may possess antimicrobial properties. This suggests its potential as a lead compound in the development of new antibiotics or therapeutic agents.

Antiproliferative Effects

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting cell viability in certain cancer models, although specific IC50 values remain to be fully established .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-fluoro-L-alanine methyl ester, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
L-Alanine Methyl Ester HydrochlorideNo fluorine substitutionNatural amino acid derivative
3,3,3-Trifluoro-L-alanineThree fluorine atoms at the alpha positionIncreased lipophilicity and altered metabolic pathways
2-Fluoro-L-alanineFluorine at the second carbonDifferent interaction profile with receptors
4-Fluoro-L-phenylalanineFluorine substitution on phenyl ringPotential use in cancer therapy

This table illustrates how 3-fluoro-L-alanine methyl ester stands out due to its specific fluorination at the third carbon position, influencing its biological properties and applications compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of fluorinated amino acids, including 3-fluoro-L-alanine methyl ester. For example:

  • In Vitro Studies : A series of assays demonstrated that fluorinated amino acid derivatives exhibit enhanced stability and bioavailability compared to their non-fluorinated counterparts. These findings support further exploration into their therapeutic applications .
  • Molecular Docking Studies : Computational analyses have provided insights into how 3-fluoro-L-alanine methyl ester interacts with target enzymes and receptors at a molecular level. These studies are crucial for understanding its potential therapeutic effects and mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-fluoro-L-alanine methyl ester hydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves halogenation of L-alanine derivatives. A common approach is introducing fluorine via nucleophilic substitution or electrophilic fluorination agents. For example, reacting L-alanine methyl ester with a fluorinating agent like DAST (diethylaminosulfur trifluoride) under anhydrous conditions, followed by HCl treatment to form the hydrochloride salt. Reaction efficiency can be optimized by controlling temperature (e.g., -20°C to 0°C) and using catalysts like pyridine to stabilize intermediates .
  • Key Considerations : Monitor fluorination selectivity to avoid byproducts; use HPLC or TLC to track reaction progress .

Q. How can the structural integrity and purity of 3-fluoro-L-alanine methyl ester hydrochloride be validated?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and salt formation, as demonstrated for L-alanine methyl ester hydrochloride monohydrate .
  • Spectroscopy : Use 1H^{1}\text{H}-/19F^{19}\text{F}-NMR to verify fluorine incorporation and ester group presence. FT-IR can confirm C=O (ester) and N–H (amine hydrochloride) stretches .
  • Purity : Employ HPLC with UV detection (≥98% purity threshold) and titrimetric analysis for hydrochloride quantification .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodology : Assess stability via accelerated degradation studies:

  • Hydrolysis : Incubate in aqueous buffers (pH 2–9) at 25–40°C; monitor ester hydrolysis (e.g., methanol release via GC-MS) and fluorine retention (ICP-MS) .
  • Storage : Store at -20°C in desiccated, amber vials to prevent moisture absorption and photodegradation. Regularly validate stability with TLC or NMR .

Advanced Research Questions

Q. How does 3-fluoro-L-alanine methyl ester hydrochloride interact with enzymatic systems, and what experimental designs are suitable for studying inhibition?

  • Methodology :

  • Enzyme assays : Use fluorinated analogs in competitive inhibition studies (e.g., nitric oxide synthase inhibition assays, similar to L-NAME in NO pathway studies). Measure IC50_{50} values via spectrophotometric detection of reaction products .
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
    • Data Interpretation : Compare with non-fluorinated analogs (e.g., L-alanine methyl ester) to isolate fluorine’s electronic effects on binding affinity .

Q. How should researchers address contradictions in bioactivity data across studies using this compound?

  • Troubleshooting Steps :

Purity verification : Re-analyze batches via HPLC; impurities >2% may skew results .

Solvent effects : Test solubility in DMSO vs. aqueous buffers; fluorinated esters may exhibit differential activity in hydrophobic environments .

Cell permeability : Use LC-MS to quantify intracellular concentrations, as ester hydrolysis rates vary by cell type .

Q. What strategies enhance the compound’s utility as a biochemical probe in protein interaction studies?

  • Methodology :

  • Isotopic labeling : Synthesize 13C^{13}\text{C}- or 19F^{19}\text{F}-labeled variants for NMR-based protein binding studies .
  • Click chemistry : Functionalize the ester group with azide/alkyne tags for site-specific conjugation to biomolecules .

Safety and Handling

Q. What are critical safety protocols for handling 3-fluoro-L-alanine methyl ester hydrochloride?

  • Protocols :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in fume hoods .
  • Spill management : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose per local regulations .
  • First aid : For skin contact, rinse with water ≥15 minutes; seek medical attention if irritation persists .

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